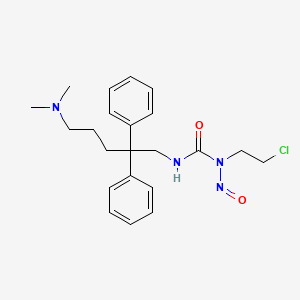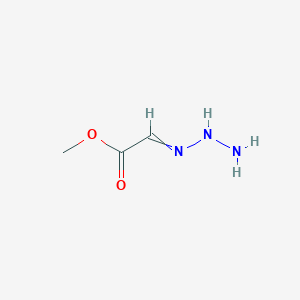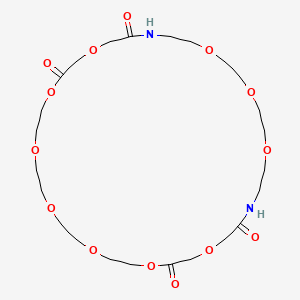
1,4,7,10,13,16,19,25,28,31-Decaoxa-22,34-diazacyclohexatriacontane-3,17,21,35-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7,10,13,16,19,25,28,31-Decaoxa-22,34-diazacyclohexatriacontane-3,17,21,35-tetrone is a complex organic compound characterized by its multiple ether and amide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,16,19,25,28,31-Decaoxa-22,34-diazacyclohexatriacontane-3,17,21,35-tetrone typically involves multi-step organic reactions. Common synthetic routes include:
Step 1: Formation of the macrocyclic ring through cyclization reactions.
Step 2: Introduction of ether groups via Williamson ether synthesis.
Step 3: Formation of amide bonds through condensation reactions with amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. Reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
1,4,7,10,13,16,19,25,28,31-Decaoxa-22,34-diazacyclohexatriacontane-3,17,21,35-tetrone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism by which 1,4,7,10,13,16,19,25,28,31-Decaoxa-22,34-diazacyclohexatriacontane-3,17,21,35-tetrone exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, influencing various molecular pathways and processes.
類似化合物との比較
Similar Compounds
Crown Ethers: Similar in structure due to the presence of multiple ether groups.
Cyclam: A macrocyclic compound with nitrogen atoms in the ring, similar to the diazacyclohexatriacontane structure.
Cryptands: Compounds with multiple ether and amine groups, forming stable complexes with metal ions.
特性
CAS番号 |
79688-22-5 |
|---|---|
分子式 |
C24H42N2O14 |
分子量 |
582.6 g/mol |
IUPAC名 |
1,4,7,10,13,16,19,25,28,31-decaoxa-22,34-diazacyclohexatriacontane-3,17,21,35-tetrone |
InChI |
InChI=1S/C24H42N2O14/c27-21-17-37-19-23(29)39-15-13-35-11-9-34-10-12-36-14-16-40-24(30)20-38-18-22(28)26-2-4-32-6-8-33-7-5-31-3-1-25-21/h1-20H2,(H,25,27)(H,26,28) |
InChIキー |
VNINGAYNLDPERM-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCCOCCNC(=O)COCC(=O)OCCOCCOCCOCCOC(=O)COCC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



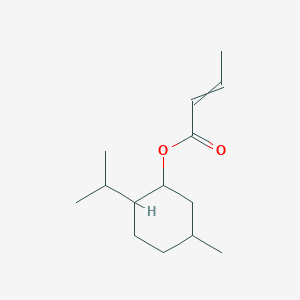
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)
![1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole](/img/structure/B14438715.png)
![{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14438717.png)

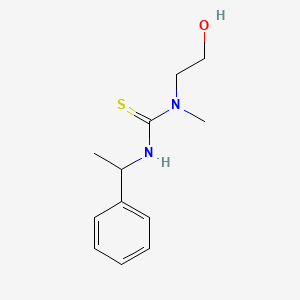
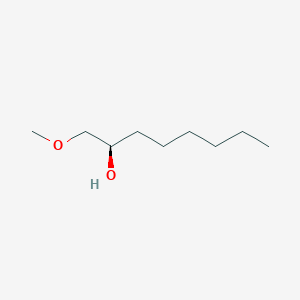

![6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B14438741.png)
![4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene](/img/structure/B14438751.png)
